3-Isopropyl-7-methoxy-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-7-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of isopropyl and methoxy groups in the 3rd and 7th positions, respectively, imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-7-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by a cyclization step to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Isopropyl-7-methoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, especially at positions that are not sterically hindered by the isopropyl and methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated indazole derivatives.
Scientific Research Applications
3-Isopropyl-7-methoxy-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isopropyl-7-methoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1H-Indazole: The parent compound without the isopropyl and methoxy groups.
3-Methyl-1H-indazole: Similar structure with a methyl group instead of an isopropyl group.
7-Methoxy-1H-indazole: Similar structure with only the methoxy group at the 7th position.
Uniqueness: 3-Isopropyl-7-methoxy-1H-indazole is unique due to the combined presence of both isopropyl and methoxy groups, which can influence its chemical reactivity and biological activity. This combination can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
7-methoxy-3-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C11H14N2O/c1-7(2)10-8-5-4-6-9(14-3)11(8)13-12-10/h4-7H,1-3H3,(H,12,13) |
InChI Key |
QMOBHKSYQSYTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2C=CC=C(C2=NN1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.